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tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

Catalog No.
S3236109
CAS No.
1049155-71-6
M.F
C13H26N2O3
M. Wt
258.362
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propa...

CAS Number

1049155-71-6

Product Name

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

IUPAC Name

tert-butyl 3-(2-morpholin-4-ylethylamino)propanoate

Molecular Formula

C13H26N2O3

Molecular Weight

258.362

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3

InChI Key

MSKSKQOHLYPUBX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCNCCN1CCOCC1

solubility

not available

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is an organic compound characterized by its unique structure, which includes a chlorobenzyl ether and an ethoxy substituent attached to a benzoic acid moiety. Its chemical formula is C16H15ClO4C_{16}H_{15}ClO_4 and it has a molecular weight of approximately 320.75 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its distinctive functional groups, which can influence its reactivity and biological activity.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, converting the ester group into an alcohol.
  • Substitution: The chlorine atom in the chlorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility in organic synthesis and its potential utility as a building block for more complex molecules.

Research into the biological activity of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid indicates potential antimicrobial and anticancer properties. The compound's structural features may enhance its interaction with biological targets, although specific mechanisms of action are still under investigation. Preliminary studies suggest that it may influence cellular signaling pathways by interacting with enzymes and receptors involved in metabolic processes.

The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl alcohol and 3-ethoxybenzoic acid.
  • Esterification Reaction: The reaction is conducted by esterifying 3-ethoxybenzoic acid with 4-chlorobenzyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve high purity.

This method provides a straightforward route to synthesize the compound while allowing for scalability in industrial applications.

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and reagents for various organic reactions.
  • Biology: The compound is being studied for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research aims to explore its potential as a pharmaceutical agent due to its unique chemical structure.
  • Industry: It is utilized in producing specialty chemicals and advanced materials, leveraging its functional groups' reactivity.

The interaction studies involving 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid focus on identifying specific molecular targets and pathways influenced by this compound. Its chlorobenzyl and ethoxy groups are critical in determining binding affinity and reactivity with biological molecules. Although detailed studies are required to elucidate these interactions fully, initial findings suggest that it may modulate enzyme activity and receptor signaling pathways.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid:

  • 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid: Similar structure with a different chlorine position, potentially affecting reactivity and biological activity.
  • 4-[(4-Chlorobenzyl)oxy]benzoic acid: Lacks the ethoxy group, which influences solubility and interactions with other molecules.
  • 3-Chloro-4-[(3-chlorobenzyloxy)phenylboronic acid: Contains a boronic acid group, useful in Suzuki-Miyaura coupling reactions.

These comparisons highlight the unique features of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, particularly its specific substitution pattern and functional groups that contribute to its distinct properties and applications.

XLogP3

0.3

Dates

Last modified: 08-19-2023

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